1-Dehydroprogesterone

概要

説明

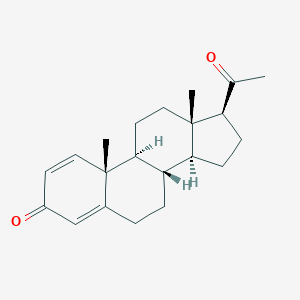

1-Dehydroprogesterone, also known as dydrogesterone, is a synthetic progestogen. It is structurally similar to progesterone, a naturally occurring hormone in the human body. This compound is widely used in various medical applications, particularly in reproductive health, due to its ability to mimic the effects of natural progesterone .

準備方法

Synthetic Routes and Reaction Conditions: 1-Dehydroprogesterone is synthesized from readily available progesterone. The synthesis involves several steps, including carbonyl protection, bromination, debromination, photochemical ring-opening and ring-closing reactions, deprotection, and double-bond isomerization . These steps are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up for mass production. The process is designed to be environmentally friendly and efficient, with readily available starting materials and straightforward implementation of each step .

化学反応の分析

1-Dehydroprogesterone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine or chlorine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can yield alcohols .

科学的研究の応用

Hormonal Therapy

1-DHP is primarily used in hormone replacement therapy (HRT) due to its ability to mimic natural progesterone. It plays a crucial role in:

- Menstrual Cycle Regulation : Treatment of irregular cycles and conditions caused by progesterone deficiency.

- Infertility Treatments : Used to support luteal phase in assisted reproductive technologies.

- Prevention of Miscarriage : Administered to women with a history of habitual abortions to maintain early pregnancy .

Case Study: Efficacy in Preventing Miscarriage

A study evaluated the efficacy of dydrogesterone in maintaining early pregnancy among women with threatened miscarriage. Results indicated that while serum progesterone levels did not significantly differ from those of healthy pregnancies initially, treatment with dydrogesterone led to increased levels of progesterone-inducing binding factor (PIBF), suggesting its effectiveness in supporting early pregnancy .

Scientific Research Applications

1-DHP serves as a valuable compound in various scientific research contexts, including:

Steroid Metabolism Studies

1-DHP is an important intermediate in studying progesterone metabolism. Research focuses on its formation and conversion pathways, which are vital for understanding steroidogenesis—the biochemical processes involved in synthesizing steroid hormones.

Cancer Research

Recent studies suggest that 1-DHP may have specific properties relevant to cancer research. Investigations are ongoing into its potential effects on cell proliferation and apoptosis, particularly in hormone-sensitive cancers.

Biochemical Analysis

In analytical chemistry, 1-DHP is utilized as a reference standard for identifying and quantifying steroidal compounds. Its interactions with various enzymes, such as cytochrome P450, are studied to understand its metabolic pathways and pharmacokinetics better.

作用機序

1-Dehydroprogesterone exerts its effects by binding to progesterone receptors in the uterus. This binding regulates the healthy growth and normal shedding of the uterine lining. Unlike other progestogens, this compound does not inhibit ovulation or interfere with the corpus luteum . It has weak antimineralocorticoid activity and no significant hormonal activity other than its progestogenic effects .

類似化合物との比較

1-Dehydroprogesterone is unique among progestogens due to its selective binding to progesterone receptors and lack of significant side effects. Similar compounds include:

Progesterone: The natural hormone with broader hormonal activity.

Medrogestone: Another synthetic progestogen with a different mechanism of action.

6-Dehydroretroprogesterone: A diastereomer of this compound with similar but distinct properties.

This compound stands out for its high specificity and minimal side effects, making it a preferred choice in various medical applications .

生物活性

1-Dehydroprogesterone (1-DHP), also known as dydrogesterone, is a synthetic progestogen derived from progesterone, characterized by the absence of a hydrogen atom at the C1 position of the steroid nucleus. Its molecular formula is C21H28O2, and it has a molecular weight of approximately 312.46 g/mol. This compound plays a significant role in various physiological processes and therapeutic applications, particularly in reproductive health.

1-DHP acts primarily as an agonist of the progesterone receptor, which is crucial for mediating its biological effects. It closely mimics the actions of natural progesterone, thereby regulating various physiological processes such as:

- Menstrual cycle regulation

- Endometrial preparation for implantation

- Maintenance of pregnancy

The interaction with progesterone receptors enables 1-DHP to influence gene expression related to reproductive functions, thereby enhancing endometrial receptivity and supporting early pregnancy development .

Pharmacokinetics

1-DHP exhibits high oral bioavailability, making it effective when administered orally. Its pharmacokinetic profile indicates that it undergoes metabolism through various cytochrome P450 enzymes, which play a role in its efficacy and safety profile . The compound's metabolism can be influenced by structural modifications, which may enhance its therapeutic potential.

Comparative Biological Activity

The biological activity of 1-DHP can be compared to other progestogens based on their structural differences and unique properties. The following table summarizes these comparisons:

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| Progesterone | No dehydrogenation at C1 | Natural hormone with broad physiological roles |

| Dydrogesterone | Additional methyl group at C6 | Enhanced oral bioavailability |

| 17-Hydroxyprogesterone | Hydroxyl group at C17 | Intermediate in steroidogenesis |

| Mifepristone | Contains a substituted phenyl group | Antagonist activity at progesterone receptors |

These structural variations significantly influence their biological activities and therapeutic applications.

Clinical Applications

1-DHP has been extensively studied for its role in managing luteal phase defects (LPD). Research indicates that it effectively supports luteal phase function by closely emulating the actions of endogenous progesterone. In clinical settings, dydrogesterone has been shown to improve reproductive outcomes in women experiencing LPD, enhancing endometrial receptivity and facilitating embryo implantation .

Antiviral Potential

Recent computational studies have identified 1-DHP as a potential inhibitor of SARS-CoV-2 Papain-like protease (PLpro). This enzyme is critical for viral replication, making it an attractive target for drug development. The binding affinity of 1-DHP to PLpro suggests possible antiviral properties that warrant further investigation.

Enzymatic Interactions

Biochemical analyses reveal that 1-DHP interacts with various enzymes involved in steroid metabolism. For instance, it has been shown to influence the activity of 3-ketosteroid-∆1-dehydrogenase from Arthrobacter simplex, highlighting its role in enzymatic reactions related to steroidal substrates.

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEPWCSVQYUPIY-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921958 | |

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-54-5 | |

| Record name | 1-Dehydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 1-Dehydroprogesterone identified as a potential SARS-CoV-2 Papain-like protease (PLpro) inhibitor?

A: A computational study [] utilizing virtual screening identified this compound as a potential inhibitor of SARS-CoV-2 PLpro. This enzyme is crucial for viral replication, making it an attractive drug target. The study focused on compounds predicted to bind to the enzyme's active site.

Q2: What is the proposed mechanism of action for this compound against SARS-CoV-2 PLpro?

A: The computational study [] suggests that this compound binds to the active site of SARS-CoV-2 PLpro with a binding score of -6.7 kcal/mol. It interacts with critical catalytic residues within the enzyme. While the precise mechanism is not fully elucidated, this binding is hypothesized to interfere with the enzyme's function, potentially hindering viral replication.

Q3: Beyond its potential antiviral activity, is this compound found in other contexts?

A: Yes, research indicates that Mycobacterium aurum can produce this compound from cholesterol in fermentation cultures. [, ] This finding suggests a possible role for this compound in microbial metabolism.

Q4: Has the environmental presence of this compound been investigated?

A: A study [] examining steroid hormone contamination in the Liusha Bay, South China Sea, detected the presence of Dehydroprogesterone (DGT) in both seawater and sediment samples. This highlights the importance of understanding the fate and potential ecological effects of steroid hormones in marine environments.

Q5: What are the next steps in researching this compound as a potential therapeutic?

A: Further research is necessary to validate the computational findings [] with experimental studies. This would involve:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。